5-fluoro-2-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
5-FLUORO-2-METHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyrrolidine ring, and a pyridazine ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FLUORO-2-METHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the pyrrolidine and pyridazine rings. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-FLUORO-2-METHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-FLUORO-2-METHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-FLUORO-2-METHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine and pyridazine rings may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-FLUORO-2-METHOXY-N-(3-METHOXYPROPYL)BENZENESULFONAMIDE
- 5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL THIOSEMICARBAZIDE
Uniqueness
5-FLUORO-2-METHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups and rings, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H21FN4O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21FN4O3S/c1-29-19-9-7-16(22)14-20(19)30(27,28)25-17-6-4-5-15(13-17)18-8-10-21(24-23-18)26-11-2-3-12-26/h4-10,13-14,25H,2-3,11-12H2,1H3 |
InChI Key |
WDAFGCNPPBOSKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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